1-{[1'-(1,3-benzoxazol-2-yl)-1,4'-bipiperidin-3-yl]carbonyl}azetidin-3-ol
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Overview
Description
1-{[1'-(1,3-benzoxazol-2-yl)-1,4'-bipiperidin-3-yl]carbonyl}azetidin-3-ol is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various applications in the field of medicine and pharmacology. In
Scientific Research Applications
1-{[1'-(1,3-benzoxazol-2-yl)-1,4'-bipiperidin-3-yl]carbonyl}azetidin-3-ol has been extensively studied for its potential applications in the treatment of various medical conditions. The compound has been found to have a wide range of effects, including anti-inflammatory, anti-cancer, and anti-depressant properties. It has also been studied for its potential to improve cognitive function and memory.
Mechanism of Action
The mechanism of action of 1-{[1'-(1,3-benzoxazol-2-yl)-1,4'-bipiperidin-3-yl]carbonyl}azetidin-3-ol is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. The compound has also been found to have a direct effect on the immune system, modulating the activity of certain immune cells.
Biochemical and Physiological Effects:
1-{[1'-(1,3-benzoxazol-2-yl)-1,4'-bipiperidin-3-yl]carbonyl}azetidin-3-ol has been found to have a wide range of biochemical and physiological effects. These include anti-inflammatory effects, anti-cancer effects, and anti-depressant effects. The compound has also been found to improve cognitive function and memory, as well as modulate the activity of the immune system.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-{[1'-(1,3-benzoxazol-2-yl)-1,4'-bipiperidin-3-yl]carbonyl}azetidin-3-ol in lab experiments is its wide range of effects. This makes it a promising candidate for various applications in the field of medicine and pharmacology. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand how the compound works and its potential applications.
Future Directions
There are several future directions for research on 1-{[1'-(1,3-benzoxazol-2-yl)-1,4'-bipiperidin-3-yl]carbonyl}azetidin-3-ol. One potential direction is the development of new drugs based on this compound. Another potential direction is the study of its effects on other medical conditions, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine and pharmacology.
In conclusion, 1-{[1'-(1,3-benzoxazol-2-yl)-1,4'-bipiperidin-3-yl]carbonyl}azetidin-3-ol is a promising compound that has been extensively studied for its potential applications in the field of medicine and pharmacology. The compound has a wide range of effects, including anti-inflammatory, anti-cancer, and anti-depressant properties, as well as the potential to improve cognitive function and memory. Further research is needed to fully understand the mechanism of action of this compound and its potential applications.
Synthesis Methods
The synthesis of 1-{[1'-(1,3-benzoxazol-2-yl)-1,4'-bipiperidin-3-yl]carbonyl}azetidin-3-ol involves the reaction of 1,3-benzoxazole-2-carbonyl chloride with 1,4-bis(piperidin-3-yl)butane-1,4-dione in the presence of a base. The resulting product is then treated with hydroxylamine to yield the final compound. The synthesis method has been optimized to yield high purity and yield of the compound.
properties
IUPAC Name |
[1-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]piperidin-3-yl]-(3-hydroxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c26-17-13-25(14-17)20(27)15-4-3-9-24(12-15)16-7-10-23(11-8-16)21-22-18-5-1-2-6-19(18)28-21/h1-2,5-6,15-17,26H,3-4,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBPFRRIFRPAPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C3=NC4=CC=CC=C4O3)C(=O)N5CC(C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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